3,6-Dibromo-2-fluoropyridine CAS number and properties
3,6-Dibromo-2-fluoropyridine CAS number and properties
An In-Depth Technical Guide to 3,6-Dibromo-2-fluoropyridine: Properties, Synthesis, and Applications
Introduction
3,6-Dibromo-2-fluoropyridine is a halogenated heterocyclic compound of significant interest to researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science. As a versatile chemical building block, its unique substitution pattern—featuring two bromine atoms and a fluorine atom on a pyridine ring—offers a platform for selective and diverse chemical modifications. The pyridine core is a prevalent scaffold in numerous FDA-approved pharmaceuticals, and the incorporation of fluorine can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3,6-Dibromo-2-fluoropyridine, with a focus on its utility in drug discovery and development.
Physicochemical Properties
The defining characteristics of 3,6-Dibromo-2-fluoropyridine are summarized in the table below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 1256820-70-8 | [4][5][6] |
| Molecular Formula | C₅H₂Br₂FN | [4] |
| Molecular Weight | 254.88 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | Inferred from related compounds[7] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform) | Inferred from related compounds[7] |
| Melting Point | Data not available in provided search results. | |
| Boiling Point | Data not available in provided search results. |
Synthesis and Reactivity
The synthetic utility of 3,6-Dibromo-2-fluoropyridine is rooted in the differential reactivity of its halogen substituents. The pyridine nitrogen and the highly electronegative fluorine atom render the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).[8] Concurrently, the bromine atoms serve as versatile handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Reactivity Principles
The fluorine atom at the 2-position strongly activates the ring for nucleophilic attack, particularly at the 6-position (para to the fluorine). In SNAr reactions, fluorine is often a better leaving group than bromine or chlorine in electron-deficient aromatic systems due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack—the rate-determining step.[8][9]
The two bromine atoms at the 3- and 6-positions can be selectively functionalized. The C6-Br bond is generally more reactive towards certain transformations due to the electronic influence of the adjacent nitrogen and the fluorine at C2. This allows for sequential, site-selective introduction of different functional groups.
Illustrative Synthetic Pathway
While specific literature detailing the synthesis of 3,6-Dibromo-2-fluoropyridine was not found, a plausible route involves the diazotization of a corresponding aminopyridine precursor in the presence of a fluoride source (Balz-Schiemann reaction) or via halogen exchange (Halex) reactions on a pre-brominated pyridine scaffold.[10]
Below is a representative protocol for a related halogen exchange reaction, which illustrates a common strategy for synthesizing fluoropyridines.
Experimental Protocol: Halogen Exchange for Fluoropyridine Synthesis
This is a generalized protocol based on methods for analogous compounds and should be adapted and optimized.
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Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the precursor (e.g., 3,6-Dibromo-2-chloropyridine), an anhydrous polar aprotic solvent (e.g., DMSO or Sulfolane), and a fluoride source (e.g., spray-dried Potassium Fluoride or Cesium Fluoride).
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Reaction: Heat the mixture to a high temperature (typically 150-220°C) and stir vigorously for several hours. Monitor the reaction progress by GC-MS or TLC.
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Workup: After cooling to room temperature, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
The logical flow for utilizing this compound in a synthetic sequence is depicted below.
Caption: Synthetic logic for producing and using 3,6-Dibromo-2-fluoropyridine.
Applications in Drug Development
The structural motifs present in 3,6-Dibromo-2-fluoropyridine are highly valuable in medicinal chemistry. Fluorinated heterocycles are found in a large number of FDA-approved drugs, where fluorine is used to modulate pharmacokinetics and pharmacodynamics.[11][12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position can increase a drug's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]
-
Binding Affinity: The electronegativity of fluorine allows it to form favorable electrostatic interactions and hydrogen bonds with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[1]
3,6-Dibromo-2-fluoropyridine serves as a trifunctional scaffold, enabling the construction of complex molecular architectures through sequential, site-selective reactions. This allows for the rapid generation of diverse compound libraries for screening against biological targets.
Caption: Role as a scaffold in combinatorial drug discovery workflows.
Safety and Handling
As a reactive chemical intermediate, 3,6-Dibromo-2-fluoropyridine must be handled with appropriate precautions.
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Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye irritation and may cause respiratory tract irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][13]
-
Handling: Avoid generating dust. Keep containers tightly sealed when not in use. Do not eat, drink, or smoke in the handling area.[5][13]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][13]
-
Ingestion: Immediately call a poison center or doctor.[13]
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[13]
Conclusion
3,6-Dibromo-2-fluoropyridine is a high-value building block for chemical synthesis, offering multiple reaction sites that can be addressed with high selectivity. Its utility is particularly pronounced in the field of drug discovery, where the strategic incorporation of a fluoropyridine moiety can lead to compounds with enhanced pharmacological profiles. Understanding its physicochemical properties, reactivity, and safety requirements is essential for its effective and safe utilization in the laboratory.
References
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- NIH National Library of Medicine.
- Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024-05-10).
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023-04-13).
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- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
- ResearchGate. Fluorine in drug discovery: Role, design and case studies. (2025-09-27).
- PubMed Central.
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